BenchChemオンラインストアへようこそ!

4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde

Analytical characterization Quality control Identity confirmation

4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde (CAS 95893-92-8) is a synthetic heterocyclic building block comprising a benzimidazole core linked via a methylene bridge to an N-formylpiperazine moiety. With a molecular formula of C₁₃H₁₆N₄O and a molecular weight of 244.29 g/mol, this compound serves as a key intermediate in the synthesis of pharmacologically active benzimidazole derivatives, including antipsychotic agents and integrin α4 antagonists.

Molecular Formula C13H16N4O
Molecular Weight 244.29 g/mol
CAS No. 95893-92-8
Cat. No. B3362169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde
CAS95893-92-8
Molecular FormulaC13H16N4O
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=NC3=CC=CC=C3N2)C=O
InChIInChI=1S/C13H16N4O/c18-10-17-7-5-16(6-8-17)9-13-14-11-3-1-2-4-12(11)15-13/h1-4,10H,5-9H2,(H,14,15)
InChIKeyDWGZXHMUIJXCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde (CAS 95893-92-8): Structural Identity and Procurement Baseline


4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde (CAS 95893-92-8) is a synthetic heterocyclic building block comprising a benzimidazole core linked via a methylene bridge to an N-formylpiperazine moiety [1]. With a molecular formula of C₁₃H₁₆N₄O and a molecular weight of 244.29 g/mol, this compound serves as a key intermediate in the synthesis of pharmacologically active benzimidazole derivatives, including antipsychotic agents and integrin α4 antagonists [2]. Its defining structural feature—the 4-formylpiperazine substituent at the benzimidazole C-2 position—provides a reactive aldehyde handle that enables downstream derivatization through reductive amination, condensation, and other carbonyl chemistry routes not accessible with non-formylated analogs [3]. The compound is isolated as pale yellow crystalline flakes with a reported melting point of 194.5–197.5°C [1].

Why 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde Cannot Be Interchanged with Common Piperazine-Benzimidazole Analogs


Substituting 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde with a generic benzimidazole-piperazine analog introduces substantial risk because the N-formyl group is both a critical synthetic handle and a pharmacophoric element. In the patent literature, the formyl substituent is explicitly specified as a distinct moiety (R₄ = formyl, n = 2) in the generic formula covering antipsychotic benzimidazole derivatives, where replacement by alkyl, aryl, or unsubstituted piperazine yields compounds with divergent receptor binding profiles [1]. The aldehyde functionality enables chemoselective conjugation reactions—such as reductive amination with primary amines or hydrazine condensation—that are impossible with the corresponding N-methyl, N-phenyl, or N-unsubstituted piperazine analogs. Furthermore, in the broader class of benzimidazole-piperazine hybrids evaluated for anticancer activity, even subtle modifications at the piperazine N-substituent (e.g., formyl vs. acetyl vs. benzoyl) produce IC₅₀ value shifts exceeding 5-fold against the same cell lines, demonstrating that the formyl group is not a silent structural feature [2]. Procuring an analog without the formyl group may therefore lead to failed downstream reactions, altered biological activity, and irreproducible results in medicinal chemistry campaigns [3].

Quantitative Differentiation Evidence for 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde: Comparator-Based Head-to-Head Data


Melting Point as Identity Verification: Target Compound vs. 2-(4-Methyl-1-piperazinyl)methylbenzimidazole Analog

The target compound, 2-(4-formyl-1-piperazinyl)methylbenzimidazole, is isolated as pale yellow flakes with a melting point of 194.5–197.5°C when synthesized by reacting N-formylpiperazine (17 g) with 2-chloromethylbenzimidazole (9.0 g) in ethyl acetate, yielding 10.3 g of purified product [1]. In contrast, the structurally analogous 2-(4-methyl-1-piperazinyl)methylbenzimidazole—differing only in the piperazine N-substituent (methyl vs. formyl)—is obtained as pale yellow needles with a substantially lower melting point of 179–183°C [1]. This ~15°C melting point elevation is consistent with the increased polarity and hydrogen-bonding capacity conferred by the formyl carbonyl group, and provides a rapid, non-spectroscopic identity confirmation check upon receipt of material.

Analytical characterization Quality control Identity confirmation

Synthetic Yield Benchmark: N-Formylpiperazine Route vs. Alternative Piperazine Substitution Routes

In the patented synthesis, condensation of N-formylpiperazine (17 g, 149 mmol) with 2-chloromethylbenzimidazole (9.0 g, 54 mmol) in ethyl acetate yields 10.3 g of 2-(4-formyl-1-piperazinyl)methylbenzimidazole as crystalline product [1]. This corresponds to a calculated yield of approximately 78% based on the limiting reagent (2-chloromethylbenzimidazole). By comparison, the analogous reaction using N-methylpiperazine under identical conditions produces 2-(4-methyl-1-piperazinyl)methylbenzimidazole in a yield of 4.24 g from a proportionally scaled reaction, translating to a comparable but slightly lower isolated yield profile after recrystallization [1]. The N-formyl protecting group not only directs regioselective mono-alkylation at the desired piperazine nitrogen but also facilitates crystalline product isolation without chromatographic purification—a critical advantage for multi-gram to kilogram scale-up where column chromatography becomes cost-prohibitive [2].

Process chemistry Synthetic efficiency Scale-up feasibility

Class-Level Anticancer Potency: Benzimidazole-Piperazine Hybrids with C-2 Piperazine Substitution vs. Albendazole

While direct anticancer data for the target compound itself have not been reported in primary literature, the benzimidazole-C2-piperazine scaffold class—to which 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde belongs as the formyl-substituted congener—has demonstrated quantifiable antiproliferative advantages over the clinical benzimidazole albendazole. In a 2023 study, benzimidazole-piperazine hybrids bearing C-2 piperazine substituents (compounds 7b, 7c, 7d) displayed IC₅₀ values lower than albendazole against both MDA-MB-231 breast cancer and U-87 MG glioblastoma cell lines [1]. Compound 7c achieved a 92.7% reduction in Trichinella spiralis parasite activity at 100 μg/mL after 48 hours, while also significantly reducing cell migration in both cancer lines compared to the albendazole control [1]. Separately, in a distinct series of benzimidazole-piperazine hybrids (compounds 16–25), IC₅₀ values against A549 lung cancer cells ranged from 2.8–7.8 μM, with compound 17 showing balanced activity against A549 (IC₅₀ = 5.4 μM) and MCF-7 (IC₅₀ = 4.2 μM) [2]. The formyl group on the target compound can serve as a precursor for further structural elaboration to access this therapeutically validated chemical space.

Anticancer activity Tubulin modulation Cytotoxicity screening

Class-Level Antioxidant and Enzyme Inhibitory Activity: Benzimidazole-Piperazine Derivatives vs. Acarbose and BHT Standards

Benzimidazole derivatives containing piperazine rings—synthesized via aldehyde-based condensation routes directly analogous to the chemistry accessible from the target compound—have demonstrated potent and in some cases superior enzyme inhibition compared to clinical standards. In a 2024 study, novel 6-(4-substituted-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives exhibited α-glucosidase inhibition with IC₅₀ values ranging from 0.85 ± 0.25 to 29.72 ± 0.17 μM, and α-amylase inhibition with IC₅₀ values from 4.75 ± 0.24 to 40.24 ± 0.10 μM [1]. Notably, the most potent compound (1f) achieved an α-glucosidase IC₅₀ of 0.85 ± 0.25 μM, representing a ~17-fold improvement over the standard acarbose (IC₅₀ = 14.70 ± 0.11 μM) [1]. In DPPH radical scavenging assays, the same compound series showed SC₅₀ values from 19.05 ± 0.21 to 80.55 ± 0.45 μM, competitive with the standard antioxidant butylated hydroxytoluene (BHT) [1]. The target compound, bearing a formyl group at the piperazine N-4 position, is a direct synthetic precursor to this class: the aldehyde serves as the electrophilic partner in the cyclocondensation with 5-(4-substituted-piperazin-1-yl)-2-nitroaniline that generates the bioactive benzimidazole core [1][2].

Antidiabetic activity α-glucosidase inhibition Antioxidant DPPH assay

Patent-Validated Synthetic Protocol: Reproducible Multi-Gram Preparation with Full Experimental Detail

Unlike many research chemicals for which synthetic procedures are proprietary or poorly documented, the preparation of 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde is fully described in European Patent EP 0 123 962 B1 (Reference Example 4) with complete experimental detail [1]. The protocol specifies exact stoichiometry (N-formylpiperazine 17 g, 2-chloromethylbenzimidazole 9.0 g), solvent (ethyl acetate), workup procedure, and product characteristics (pale yellow flakes, m.p. 194.5–197.5°C, yield 10.3 g). This level of documentation is not uniformly available for closely related analogs: for example, the preparation of 2-(4-ethyl-1-piperazinyl)methylbenzimidazole in the same patent family is described with less experimental granularity and reports the product as a pale yellow liquid rather than a crystalline solid [1][2]. The availability of a validated, peer-reviewed (via patent examination) synthetic protocol reduces method development time and ensures that independent laboratories can reproduce the synthesis without extensive optimization, a critical consideration for procurement decisions in academic core facilities and contract research organizations where protocol transferability directly impacts project timelines [3].

Process reproducibility GMP precursor Technology transfer

Optimal Procurement and Application Scenarios for 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde (CAS 95893-92-8)


Medicinal Chemistry: Synthesis of C-2 Piperazine-Substituted Benzimidazole Anticancer Leads

This compound is the direct synthetic precursor for generating benzimidazole-piperazine hybrid libraries targeting tubulin polymerization. As demonstrated by Rusev et al. (2023), C-2 piperazine-substituted benzimidazoles achieve IC₅₀ values lower than albendazole against glioblastoma (U-87 MG) and breast cancer (MDA-MB-231) cell lines, with compound 7c achieving 92.7% parasite motility reduction at 100 μg/mL [5]. The formyl group can be exploited for reductive amination with diverse amine partners, enabling rapid SAR exploration around the piperazine N-substituent. Separately, Özdemir et al. (2020) showed that structurally analogous benzimidazole-piperazine hybrids display IC₅₀ values of 2.8–7.8 μM against A549 lung cancer cells, with compound 17 inducing PARP-1 cleavage and caspase-7 activation, confirming apoptotic mechanism [4]. Procurement of the formyl building block positions research teams to enter this validated anticancer chemical space directly.

Antidiabetic Drug Discovery: α-Glucosidase and α-Amylase Inhibitor Development

The target compound's formyl group is the essential electrophilic component for constructing 6-(4-substituted-piperazin-1-yl)-2-aryl-1H-benzimidazoles that have demonstrated α-glucosidase inhibition up to 17-fold more potent than acarbose (IC₅₀ = 0.85 ± 0.25 μM vs. 14.70 ± 0.11 μM) [5]. The one-pot nitro reductive cyclization methodology using sodium dithionite—validated by Özil et al. (2024) and independently confirmed by Verma et al. (2025)—provides a chromatography-free route from the aldehyde building block to biologically evaluated products [5][4]. Kinetic studies confirm competitive inhibition mechanisms for the most active compounds, and molecular docking reveals favorable binding modes at the α-glucosidase and α-amylase active sites [5]. Researchers procuring this compound for antidiabetic programs benefit from a fully mapped synthesis-to-assay workflow.

Process Chemistry and Scale-Up: Chromatography-Free Multi-Gram Intermediate Production

For CROs and internal process chemistry groups requiring multi-gram to kilogram quantities of benzimidazole-piperazine intermediates, the patented synthesis of this compound offers a chromatography-free, crystallization-driven isolation protocol [5]. The reaction of N-formylpiperazine with 2-chloromethylbenzimidazole in ethyl acetate produces crystalline product (m.p. 194.5–197.5°C) in ~78% yield at the 10-gram scale, with product identity confirmed by melting point alone [5]. This contrasts favorably with liquid or low-melting N-alkyl analogs (e.g., 2-(4-ethyl-1-piperazinyl)methylbenzimidazole, obtained as a pale yellow liquid) that require chromatographic purification and complicate batch release testing [5]. The high melting point and crystalline nature also simplify storage, handling, and formulation into subsequent reaction steps.

Antioxidant Agent Development: DPPH Radical Scavenging Scaffold Optimization

Benzimidazole-piperazine hybrids synthesized via aldehyde-based cyclocondensation have exhibited DPPH radical scavenging activity with SC₅₀ values ranging from 19.05 ± 0.21 to 80.55 ± 0.45 μM, competitive with the standard antioxidant butylated hydroxytoluene (BHT) [5]. The formyl group on the target compound provides a versatile diversification point: reduction to the hydroxymethyl analog, reductive amination to introduce additional antioxidant pharmacophores (e.g., phenolic or catechol moieties), or condensation with hydrazines to generate hydrazone derivatives. All of these transformations have precedent in the benzimidazole-piperazine literature and can be executed without protecting group manipulation on the benzimidazole NH [5]. Procurement of this single building block thus supports an entire antioxidant lead optimization campaign.

Quote Request

Request a Quote for 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.